molecular formula C10H12N2O3S B1308457 Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]- CAS No. 62390-80-1

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-

Cat. No.: B1308457
CAS No.: 62390-80-1
M. Wt: 240.28 g/mol
InChI Key: KTGOPTAYWAHLCN-UHFFFAOYSA-N
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Description

Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl], is an organic compound belonging to the class of aromatic amines. It is also known as 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethyl]benzenamine, and 4-methoxy-N-[1-(methylthio)-2-nitroethyl]benzeneamine. It is a hydrophobic molecule that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide (DMSO). Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl] has been studied for its potential use in various scientific applications.

Scientific Research Applications

Chemosensor Development

A study by Tharmaraj, Devi, and Pitchumani (2012) revealed that a derivative of benzenamine, specifically 4-Methoxy-N-((thiophen-2-yl)methyl)benzenamine, serves as a highly selective chemosensor for Ag+ ion detection. This sensor exhibits a significant fluorescent enhancement upon binding to Ag+ ions due to increased intramolecular charge transfer (ICT), demonstrating its potential application in environmental monitoring and analytical chemistry. The mechanism behind this selectivity and sensitivity is further supported by TD-DFT calculations (Tharmaraj, Devi, & Pitchumani, 2012).

Corrosion Inhibition

Heydari, Talebian, Salarvand, Raeissi, Bagheri, and Golozar (2018) investigated two Schiff bases containing derivatives of benzenamine as corrosion inhibitors for mild steel in 1 M HCl solution. Their study demonstrated that these compounds effectively inhibit corrosion, with the molecule possessing an electron-donating O-methyl substitute showing superior performance. This finding indicates the potential of benzenamine derivatives in protective coatings and materials engineering to prevent metal corrosion (Heydari et al., 2018).

Antifungal Agents

Malhotra, Hans, Sharma, Deep, and Phogat (2012) synthesized and evaluated a series of benzenamine derivatives for their antifungal activity. Several compounds exhibited excellent to weak activity against fungi such as Candida albicans, Candida tropicalis, and Aspergillus niger, with specific derivatives showing significant activity comparable to the standard antifungal agent clotrimazole. The study highlights the role of substituent groups in enhancing antifungal efficacy, suggesting these derivatives could be developed into new antifungal drugs (Malhotra et al., 2012).

Polymerization Initiators

Greene and Grubbs (2010) explored the use of N-phenylalkoxyamine derivatives from 4-nitrophenyl 2-methylpropionat-2-yl radicals, related to benzenamine, as initiators for nitroxide-mediated polymerization (NMP). Their findings suggest that these initiators can control polymerization of methyl methacrylate (MMA) to moderate conversions, offering new pathways for synthesizing polymers with specific properties (Greene & Grubbs, 2010).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems. Without specific studies or data, it’s not possible to provide a mechanism of action for this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its reactivity, stability, and interactions with other compounds .

Properties

IUPAC Name

4-methoxy-N-(1-methylsulfanyl-2-nitroethenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-15-9-5-3-8(4-6-9)11-10(16-2)7-12(13)14/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGOPTAYWAHLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401302
Record name Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62390-80-1
Record name Benzenamine, 4-methoxy-N-[1-(methylthio)-2-nitroethenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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